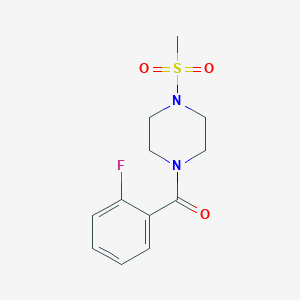![molecular formula C25H32N2O2 B248479 2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B248479.png)
2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic and cyclohexyl groups, linked through a piperazine ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methylphenol with an appropriate halogenated ethanone under basic conditions to form 2-(4-methylphenoxy)ethanone.
Cyclohexylation: The next step is the introduction of the cyclohexyl group. This can be achieved by reacting the phenoxy intermediate with 4-phenylcyclohexyl bromide in the presence of a base such as potassium carbonate.
Piperazine Coupling: Finally, the compound is completed by coupling the cyclohexylated intermediate with piperazine. This step often requires a catalyst like palladium on carbon (Pd/C) and a suitable solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclohexyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.
Propiedades
Fórmula molecular |
C25H32N2O2 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
2-(4-methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H32N2O2/c1-20-7-13-24(14-8-20)29-19-25(28)27-17-15-26(16-18-27)23-11-9-22(10-12-23)21-5-3-2-4-6-21/h2-8,13-14,22-23H,9-12,15-19H2,1H3 |
Clave InChI |
NXGTTWZHODGUFY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B248398.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B248399.png)
![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B248404.png)


![(2,3-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B248411.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)

methanone](/img/structure/B248419.png)

![1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B248421.png)
![1-(3-Methoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248423.png)
